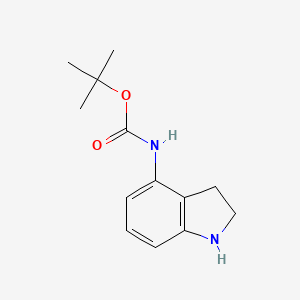

Tert-butyl indolin-4-ylcarbamate

Description

BenchChem offers high-quality Tert-butyl indolin-4-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl indolin-4-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2,3-dihydro-1H-indol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-10-9(11)7-8-14-10/h4-6,14H,7-8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYLKFUWTCPZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700595 | |

| Record name | tert-Butyl 2,3-dihydro-1H-indol-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-03-1 | |

| Record name | tert-Butyl 2,3-dihydro-1H-indol-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl indolin-4-ylcarbamate: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Indoline Scaffold

In the landscape of contemporary medicinal chemistry, the indoline scaffold stands out as a "privileged structure," a molecular framework that frequently appears in potent, biologically active compounds. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. Within this important class of molecules, tert-butyl indolin-4-ylcarbamate (also known as 4-(Boc-amino)indoline) has emerged as a critical building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

This technical guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of tert-butyl indolin-4-ylcarbamate, tailored for researchers, scientists, and professionals in drug development. The strategic placement of a Boc-protected amine at the 4-position of the indoline ring system offers a versatile synthetic handle for the elaboration of complex molecular architectures, making a thorough understanding of its chemical behavior essential for its effective utilization in drug discovery programs.

Physicochemical and Spectroscopic Profile

The fundamental chemical properties of tert-butyl indolin-4-ylcarbamate are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 885270-03-1 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| Appearance | Off-white to light-colored solid (predicted) | General knowledge of similar compounds |

| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, EtOAc, MeOH) | General knowledge of carbamates |

| Melting Point | Not definitively reported; expected to be a solid at room temperature | Inferred from supplier information |

| Boiling Point | Not reported; likely to decompose at high temperatures | General chemical principles |

Spectroscopic Characterization

The structural integrity of tert-butyl indolin-4-ylcarbamate is routinely confirmed using a suite of spectroscopic techniques. Below are the expected characteristic signals:

| Technique | Expected Signals and Interpretation |

| ¹H NMR | ~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group. ~3.0-3.6 ppm (multiplets, 4H): The two methylene groups of the indoline ring (C2 and C3). ~6.5-7.2 ppm (multiplets, 3H): The aromatic protons of the benzene ring. ~6.5-7.5 ppm (broad singlet, 1H): The carbamate N-H proton. ~4.0-5.0 ppm (broad singlet, 1H): The indoline N-H proton. |

| ¹³C NMR | ~28.5 ppm: The three equivalent methyl carbons of the tert-butyl group. ~30-50 ppm: The two methylene carbons of the indoline ring. ~80 ppm: The quaternary carbon of the tert-butyl group. ~110-150 ppm: The aromatic carbons of the indoline ring. ~155 ppm: The carbonyl carbon of the carbamate group. |

| IR Spectroscopy | ~3350 cm⁻¹: N-H stretching vibrations (carbamate and indoline). ~2970 cm⁻¹: C-H stretching vibrations of the aliphatic groups. ~1700 cm⁻¹: C=O stretching vibration of the carbamate carbonyl group. ~1500-1600 cm⁻¹: Aromatic C=C stretching vibrations. |

| Mass Spectrometry | [M+H]⁺ at m/z ≈ 235.14: The protonated molecular ion peak in positive ion mode ESI-MS. |

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of tert-butyl indolin-4-ylcarbamate involves the protection of the primary amino group of 4-aminoindoline using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out under mild basic conditions.

Experimental Protocol: Synthesis of Tert-butyl indolin-4-ylcarbamate

-

Reaction Setup: To a solution of 4-aminoindoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq).

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 eq) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl indolin-4-ylcarbamate as a solid.

Causality in Experimental Choices:

-

Choice of Base: A non-nucleophilic organic base like TEA or DIPEA is used to neutralize the acid generated during the reaction without competing with the amine nucleophile.

-

Low-Temperature Addition: The reaction is initiated at 0 °C to control the exothermicity of the reaction between the amine and Boc₂O, preventing potential side reactions.

-

Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials, the base, and byproducts, ensuring a cleaner crude product for purification.

Figure 1: General workflow for the synthesis of tert-butyl indolin-4-ylcarbamate.

Reactivity and Synthetic Applications

The primary utility of tert-butyl indolin-4-ylcarbamate in multi-step synthesis lies in the robust nature of the Boc protecting group and its facile, selective removal under acidic conditions.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is stable to a wide range of reaction conditions, including basic, hydrogenolytic, and mildly acidic conditions. However, it is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Mechanism of Deprotection: The deprotection proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine.

Figure 2: Mechanism of acid-catalyzed deprotection of the Boc group.

Key Synthetic Applications

The liberated 4-aminoindoline is a versatile intermediate for the construction of more complex molecules. The primary amino group can undergo a variety of chemical transformations, including:

-

Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling reagents) to form amides and sulfonamides.

-

Alkylation and Arylation: Nucleophilic substitution or cross-coupling reactions to introduce alkyl or aryl substituents.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations are fundamental in the synthesis of kinase inhibitors, where the 4-aminoindoline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase active site. The indoline nitrogen can also be functionalized, providing another point of diversification.

Role in Drug Discovery: A Focus on Kinase Inhibitors

The 4-amino-substituted heterocyclic scaffold is a common feature in many kinase inhibitors. The amino group at the 4-position of the indoline ring can act as a hydrogen bond donor, mimicking the interaction of the adenine portion of ATP with the kinase hinge region. This makes tert-butyl indolin-4-ylcarbamate a valuable starting material for the synthesis of libraries of potential kinase inhibitors for screening against various cancer and inflammatory targets.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for tert-butyl indolin-4-ylcarbamate is not widely available, based on data for structurally similar compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

-

Toxicity: The toxicological properties have not been thoroughly investigated. It should be handled as a potentially hazardous substance. It may cause skin and eye irritation upon contact.

Conclusion

Tert-butyl indolin-4-ylcarbamate is a strategically important building block in medicinal chemistry, offering a stable yet readily deprotected amino functionality on the versatile indoline scaffold. Its straightforward synthesis and predictable reactivity make it an invaluable tool for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its chemical properties, as outlined in this guide, is paramount for its effective and safe utilization in the laboratory and in the broader context of drug discovery and development.

References

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). PubMed. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. [Link]

-

tert-Butyl pyridin-4-ylcarbamate | CAS#:98400-69-2 | Chemsrc. (2025). Chemsrc. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Open. [Link]

- Page 07712 (Chemical). (n.d.). [Source not further identified].

-

(PDF) Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. (2025). ResearchGate. [Link]

-

Safety Data Sheet - Angene Chemical. (n.d.). Angene Chemical. [Link]

Sources

An In-depth Technical Guide to Tert-butyl indolin-4-ylcarbamate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl indolin-4-ylcarbamate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this compound is a valuable intermediate for accessing novel indoline-based scaffolds. This document details its chemical properties, outlines a robust synthetic pathway, discusses methods for its characterization, and explores its potential applications, particularly in the development of therapeutic agents.

Core Molecular Attributes

Tert-butyl indolin-4-ylcarbamate is an organic compound featuring a saturated indoline core. A tert-butoxycarbonyl (Boc) protecting group is attached to an amino group at the 4-position of the indoline's benzene ring. The indoline nucleus is a privileged scaffold in medicinal chemistry, and the presence of a protected amine allows for selective functionalization in multi-step syntheses.

Chemical Structure

The chemical structure of tert-butyl indolin-4-ylcarbamate is depicted below:

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These values are calculated based on the chemical structure.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | Calculated |

| Molecular Weight | 234.29 g/mol | Calculated |

| IUPAC Name | tert-butyl N-(2,3-dihydro-1H-indol-4-yl)carbamate | Generated |

Synthesis and Purification

The synthesis of tert-butyl indolin-4-ylcarbamate can be efficiently achieved through a two-step process starting from the commercially available 4-nitroindole. This pathway involves the reduction of the nitro group followed by the protection of the resulting amine.

Synthetic Workflow

The overall synthetic scheme is presented below. The rationale behind this approach is the reliable and high-yielding nature of both catalytic hydrogenation for nitro group reduction and the standard procedure for Boc protection of anilines.

Caption: Synthetic pathway for tert-butyl indolin-4-ylcarbamate.

Experimental Protocols

Step 1: Synthesis of 4-Aminoindoline via Catalytic Hydrogenation of 4-Nitroindole

This procedure reduces both the nitro group and the indole double bond in a single step.

-

Materials:

-

4-Nitroindole[1]

-

Palladium on carbon (10 wt. % Pd)

-

Methanol (or Ethanol)

-

Hydrogen gas

-

-

Protocol:

-

In a hydrogenation vessel, dissolve 4-nitroindole in methanol.

-

Carefully add 10% palladium on carbon to the solution.

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen (typically 4-5 bar) and stir the reaction mixture at room temperature.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 4-aminoindoline, which can be used in the next step without further purification.

-

Step 2: Synthesis of Tert-butyl indolin-4-ylcarbamate via Boc Protection of 4-Aminoindoline

This standard protocol introduces the tert-butoxycarbonyl protecting group onto the primary amine.[3][4][5]

-

Materials:

-

4-Aminoindoline (from Step 1)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Protocol:

-

Dissolve the crude 4-aminoindoline in dichloromethane.

-

Add triethylamine to the solution to act as a base.

-

To the stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl indolin-4-ylcarbamate.

-

Analytical Characterization

To confirm the identity and purity of the synthesized tert-butyl indolin-4-ylcarbamate, a combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.5 ppm.[6] Signals corresponding to the aromatic and aliphatic protons of the indoline core will also be present. The NH proton of the carbamate will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group at approximately 80 ppm and the carbonyl carbon of the carbamate group around 153 ppm.[7] The remaining signals will correspond to the carbons of the indoline ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 235.14.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the carbamate and the indoline amine, as well as a strong absorption for the C=O stretching of the carbamate group (typically around 1680-1720 cm⁻¹).

Applications in Drug Discovery and Development

The indoline scaffold is a key component in numerous biologically active compounds.[8] The presence of a protected amine at the 4-position makes tert-butyl indolin-4-ylcarbamate a valuable intermediate for the synthesis of libraries of compounds for high-throughput screening.

Role as a Synthetic Intermediate

The Boc-protecting group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid).[5] This allows for the selective modification of other parts of the molecule before deprotecting the amine for further derivatization.

Caption: General scheme for the utility of tert-butyl indolin-4-ylcarbamate.

Potential Therapeutic Areas

Derivatives of aminoindoles and related heterocyclic structures have shown promise in a variety of therapeutic areas, suggesting potential applications for compounds derived from tert-butyl indolin-4-ylcarbamate:

-

Oncology: The indole nucleus is present in many anticancer agents.[8][9]

-

Neuroscience: Indole derivatives are known to interact with various receptors in the central nervous system.

-

Infectious Diseases: The structural motif is found in various antimicrobial and antiviral compounds.[8]

Safety and Handling

While specific safety data for tert-butyl indolin-4-ylcarbamate is not available, general precautions for handling tert-butyl carbamates should be followed.

-

General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Toxicity: The toxicological properties have not been fully investigated. Handle with care to avoid inhalation, ingestion, and skin contact.[10]

Conclusion

Tert-butyl indolin-4-ylcarbamate is a valuable and versatile building block for the synthesis of novel indoline derivatives. Its straightforward synthesis from readily available starting materials and the utility of the Boc-protecting group make it an attractive intermediate for researchers in medicinal chemistry and drug discovery. The exploration of derivatives synthesized from this compound holds promise for the development of new therapeutic agents across various disease areas.

References

-

PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. Available at: [Link]

- Google Patents. (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester synthesis method. CN114805134A.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

PubMed. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Available at: [Link]

-

ResearchGate. Synthesis of tert‐butyl indole carbamates by pyrazolinone ketimines... Available at: [Link]

-

ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]

-

Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893. Available at: [Link]

-

RSC Publishing. (2023). Recent advances in the synthesis of indoles and their applications. Available at: [Link]

-

PMC. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link]

- Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds. EP0825979B1.

-

NIH. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

-

NIH. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

-

NIH. (2021). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Available at: [Link]

-

RSC Publishing. (2020). TBAF catalyzed one-pot synthesis of allenyl-indoles. Available at: [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET - tert-Butyl carbamate. Available at: [Link]

-

MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Available at: [Link]

-

PMC. (2012). Synthesis of Boc-protected bicycloproline. Available at: [Link]

-

ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

-

ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available at: [Link]

-

Nature. (2021). Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. Available at: [Link]

-

Bentham Open. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

MDPI. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link]

-

PubChem. tert-butyl 1H-indol-7-ylcarbamate. Available at: [Link]

Sources

- 1. 4-硝基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

Spectroscopic Signature of Tert-butyl indolin-4-ylcarbamate: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic characteristics of Tert-butyl indolin-4-ylcarbamate, a key intermediate in pharmaceutical research and drug development. The structural elucidation of such molecules is fundamentally reliant on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document offers an in-depth exploration of the expected and observed spectral data for this compound, grounded in established principles of chemical spectroscopy. For researchers and professionals in the field, this guide serves as a practical reference for the synthesis, purification, and characterization of Tert-butyl indolin-4-ylcarbamate and related compounds.

Molecular Structure and Spectroscopic Overview

Tert-butyl indolin-4-ylcarbamate comprises a bicyclic indoline core functionalized with a tert-butoxycarbonyl (Boc) protecting group at the 4-position amino group. The presence of both aliphatic and aromatic moieties, along with the carbamate linkage, gives rise to a distinct spectroscopic fingerprint. Understanding the contribution of each structural component is crucial for the accurate interpretation of the resulting spectra.

Caption: Molecular structure of Tert-butyl indolin-4-ylcarbamate with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of Tert-butyl indolin-4-ylcarbamate are predicted to exhibit characteristic signals corresponding to each unique proton and carbon environment in the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the indoline ring, the aliphatic protons of the five-membered ring, and the protons of the tert-butyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indoline-NH | ~3.5-4.5 | Broad Singlet | - |

| Aromatic-H | ~6.5-7.2 | Multiplet | - |

| Indoline-CH₂ (α to N) | ~3.5-3.7 | Triplet | ~8.0 |

| Indoline-CH₂ (β to N) | ~2.9-3.1 | Triplet | ~8.0 |

| Carbamate-NH | ~8.0-9.0 | Singlet | - |

| tert-Butyl-CH₃ | ~1.5 | Singlet | - |

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~153-155 |

| Aromatic-C (quaternary) | ~125-150 |

| Aromatic-CH | ~110-130 |

| Indoline-CH₂ (α to N) | ~45-50 |

| Indoline-CH₂ (β to N) | ~28-33 |

| tert-Butyl-C (quaternary) | ~80 |

| tert-Butyl-CH₃ | ~28 |

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Tert-butyl indolin-4-ylcarbamate is expected to show characteristic absorption bands for the N-H bonds of the indoline and carbamate groups, the C=O of the carbamate, and the C-N and C-O bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indoline) | ~3400-3300 | Medium |

| N-H Stretch (Carbamate) | ~3350-3250 | Medium |

| C-H Stretch (Aromatic) | ~3100-3000 | Medium |

| C-H Stretch (Aliphatic) | ~2980-2850 | Strong |

| C=O Stretch (Carbamate) | ~1710-1680 | Strong |

| N-H Bend | ~1650-1550 | Medium |

| C=C Stretch (Aromatic) | ~1600-1450 | Medium-Strong |

| C-N Stretch | ~1350-1250 | Medium |

| C-O Stretch | ~1250-1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For Tert-butyl indolin-4-ylcarbamate (Molecular Formula: C₁₃H₁₈N₂O₂), the expected molecular weight is approximately 234.29 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 234

-

Major Fragment Ions:

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition (Attenuated Total Reflectance - ATR)

Caption: A streamlined process for acquiring ATR-FTIR spectra.

Mass Spectrometry Data Acquisition (LC-MS)

Caption: Standard workflow for obtaining mass spectra via LC-MS.

Conclusion

The spectroscopic data for Tert-butyl indolin-4-ylcarbamate, as predicted and analyzed in this guide, provides a comprehensive fingerprint for its unequivocal identification. The combination of NMR, IR, and MS techniques allows for the complete structural elucidation and purity assessment of this important synthetic intermediate. The provided protocols offer a standardized approach for obtaining high-quality spectral data, ensuring reproducibility and reliability in a research and development setting.

References

-

PubChem. tert-Butyl carbamate. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. [Link]

-

Powers, J. C. (1968). Mass spectrometry of simple indoles. Journal of Organic Chemistry, 33(5), 2044-2050. [Link]

-

ResearchGate. FT-IR spectrum of control indole. [Link]

-

Turecek, F., & Havlas, Z. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1765–1775. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

National Institute of Standards and Technology. Indole. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Solubility of Tert-butyl indolin-4-ylcarbamate in Organic Solvents

Foreword: Navigating the Solubility Landscape in Drug Discovery

In the intricate world of drug development, understanding the solubility of a compound is not merely a perfunctory checkbox; it is a cornerstone of successful formulation, bioavailability, and, ultimately, therapeutic efficacy. Tert-butyl indolin-4-ylcarbamate, a key intermediate in the synthesis of various pharmacologically active molecules, presents its own unique set of solubility challenges and opportunities. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the solubility of this compound. We will delve into the theoretical principles governing its dissolution, provide robust, field-proven experimental protocols for solubility determination, and offer predictive insights into its behavior across a spectrum of organic solvents. Our approach is rooted in the "like dissolves like" principle, a fundamental concept in chemistry that serves as our guiding light in the absence of extensive public data on this specific molecule.[1][2]

Molecular Architecture and its Implications for Solubility

To predict the solubility of tert-butyl indolin-4-ylcarbamate, we must first dissect its molecular structure. The molecule is an amalgam of distinct functional groups, each contributing to its overall physicochemical properties.

-

The Indoline Core: This bicyclic aromatic amine derivative forms the backbone of the molecule. While the aromatic portion introduces a degree of non-polar character, the nitrogen atom in the five-membered ring can participate in hydrogen bonding.

-

The Tert-butyl Carbamate Group: This bulky, lipophilic group significantly influences the molecule's interaction with non-polar solvents. The carbamate linkage itself, however, possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which can interact favorably with polar solvents.[3][4]

The interplay between the non-polar indoline ring and the polar carbamate group suggests that tert-butyl indolin-4-ylcarbamate will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents.

Caption: Molecular structure of tert-butyl indolin-4-ylcarbamate highlighting key functional groups.

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" is a cornerstone of solubility prediction.[1][2] It posits that a solute will dissolve most readily in a solvent that has a similar polarity. Organic solvents can be broadly categorized into three groups based on their polarity:

-

Polar Protic Solvents: These solvents, such as alcohols (e.g., methanol, ethanol) and water, have a hydrogen atom attached to an electronegative atom, allowing them to act as hydrogen bond donors.

-

Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) possess a dipole moment but lack an O-H or N-H bond, making them hydrogen bond acceptors but not donors.

-

Non-polar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and do not have significant dipole moments.

Based on the structure of tert-butyl indolin-4-ylcarbamate, we can predict its solubility behavior:

-

High Solubility: Expected in polar aprotic solvents like DMF and DMSO, which can effectively solvate both the polar carbamate group and the non-polar indoline ring.

-

Moderate to High Solubility: Likely in polar protic solvents such as ethanol and methanol, where hydrogen bonding interactions with the carbamate group are possible.

-

Moderate Solubility: In solvents of intermediate polarity like dichloromethane and ethyl acetate.

-

Low to Moderate Solubility: In non-polar solvents like toluene, where the bulky tert-butyl group will have favorable interactions, but the polar carbamate will be less effectively solvated.

-

Low Solubility: Expected in highly non-polar solvents such as hexane.

A Validated Experimental Protocol for Solubility Determination

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate formulation development. The following protocol outlines a robust method for determining both kinetic and thermodynamic solubility, which can be adapted based on the specific needs of the research.

Materials and Equipment

-

Tert-butyl indolin-4-ylcarbamate (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

-

Autosampler vials

Experimental Workflow: A Step-by-Step Guide

This protocol is designed to be a self-validating system, incorporating steps for both kinetic and thermodynamic solubility assessment.

Caption: Experimental workflow for determining kinetic and thermodynamic solubility.

Step 1: Preparation of Standard Solutions Prepare a series of standard solutions of tert-butyl indolin-4-ylcarbamate in a suitable solvent (e.g., acetonitrile or methanol) at known concentrations. These will be used to generate a calibration curve for HPLC analysis.

Step 2: Kinetic Solubility Assay This assay provides a rapid assessment of solubility and is suitable for high-throughput screening.[5][6][7]

-

Stock Solution: Prepare a concentrated stock solution of the compound, typically 10 mM in DMSO.

-

Incubation: Add a small volume of the DMSO stock solution to a larger volume of the test solvent in a microplate or vial. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Equilibration: Seal the plate or vials and shake at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).

-

Separation: Centrifuge the samples to pellet any precipitate.

-

Analysis: Carefully transfer the supernatant to an analysis plate and determine the concentration of the dissolved compound by HPLC-UV.

Step 3: Thermodynamic Solubility Assay This method determines the equilibrium solubility and is considered the "gold standard".[8]

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each test solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a 0.22 µm syringe filter into an autosampler vial.

-

Analysis: Analyze the filtrate by HPLC-UV to determine the concentration of the dissolved compound.

Step 4: HPLC Analysis and Quantification

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the filtered samples from the solubility experiments.

-

Quantification: Use the calibration curve to determine the concentration of tert-butyl indolin-4-ylcarbamate in each sample.

Predicted Solubility of Tert-butyl indolin-4-ylcarbamate: A Comparative Table

The following table provides a qualitative prediction of the solubility of tert-butyl indolin-4-ylcarbamate in a range of common organic solvents, based on the "like dissolves like" principle.[1][2] These predictions should be confirmed experimentally using the protocol described above.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | Excellent solvation of both polar and non-polar moieties. |

| Dimethyl Sulfoxide (DMSO) | High | Strong hydrogen bond acceptor, effectively solvates the carbamate group. | |

| Acetone | Moderate to High | Good balance of polarity to interact with the entire molecule. | |

| Polar Protic | Methanol | Moderate to High | Capable of hydrogen bonding with the carbamate group. |

| Ethanol | Moderate to High | Similar to methanol, but slightly less polar. | |

| Water | Low | The large non-polar regions of the molecule are not well-solvated by water. | |

| Intermediate Polarity | Dichloromethane (DCM) | Moderate | Can solvate both polar and non-polar groups to some extent. |

| Ethyl Acetate | Moderate | Ester functionality provides some polarity. | |

| Non-polar | Toluene | Low to Moderate | Aromatic ring can interact with the indoline core. |

| Diethyl Ether | Low | Limited polarity to interact with the carbamate group. | |

| Hexane | Low | Primarily van der Waals interactions, which are insufficient to overcome the crystal lattice energy of the solid and solvate the polar carbamate. |

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl indolin-4-ylcarbamate in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can confidently navigate the challenges of formulation and development. The provided workflow for solubility determination is a self-validating system that can be readily implemented in any well-equipped laboratory.

For future work, the development of a quantitative structure-property relationship (QSPR) model could provide more precise predictions of solubility for this and related compounds.[9] Additionally, investigating the effect of temperature on solubility would provide valuable thermodynamic data for process optimization.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers. (2023, November 9). PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. Retrieved from [Link]

- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

PMC. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria. Retrieved from [Link]

-

PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

PMC. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

YouTube. (2024, April 3). ALEKS: Applying like dissolves like. Retrieved from [Link]

-

ACS Publications. (2022, November 1). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]

-

YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

PubMed. (n.d.). Role of hydrogen bonds in controlling the morphology of self-assembling carbamate systems. Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

ACS Publications. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Retrieved from [Link]

-

YouTube. (2023, January 14). Solubility of Organic Compounds. Retrieved from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

RSC Publishing. (n.d.). Carboxamide and carbamate substituted π-conjugated polymers: the effect of hydrogen bonding on photovoltaic properties. Retrieved from [Link]

-

PMC. (2021, February 12). Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 23). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

MDPI. (n.d.). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Retrieved from [Link]

-

ECA Academy. (2018, July 31). ICH M9 Guideline on BCS-based Biowaivers. Retrieved from [Link]

-

YouTube. (2022, July 22). Why does like dissolve like?. Retrieved from [Link]

-

Sub-Tech, Inc. (n.d.). CLASSIFICATION OF SOLVENTS. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

YouTube. (2020, September 21). Ch 2 - Part 7 - Solvents. Retrieved from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of hydrogen bonds in controlling the morphology of self-assembling carbamate systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. enamine.net [enamine.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. evotec.com [evotec.com]

- 9. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to tert-Butyl (1H-indol-4-yl)carbamate (CAS 819850-13-0): A Key Intermediate in Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl (1H-indol-4-yl)carbamate, a pivotal synthetic intermediate in the development of contemporary therapeutics. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical properties, synthesis, and strategic applications, with a focus on the rationale behind its use in the synthesis of targeted therapies.

Introduction: The Strategic Importance of the 4-Aminoindole Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The specific substitution pattern on the indole ring profoundly influences its pharmacological profile. The 4-aminoindole moiety, in particular, has emerged as a critical pharmacophore for targeting a range of receptors and enzymes. However, the free amino group is highly reactive and can interfere with many synthetic transformations. This necessitates the use of a protecting group, with the tert-butoxycarbonyl (Boc) group being a favored choice due to its stability under various conditions and its facile removal under mild acidic conditions.

tert-Butyl (1H-indol-4-yl)carbamate (CAS 819850-13-0) is the Boc-protected form of 4-aminoindole. This protection strategy allows for selective functionalization at other positions of the indole ring, making it a versatile and indispensable building block in multi-step syntheses of complex bioactive molecules.[2] Its application is particularly notable in the development of kinase inhibitors and serotonin receptor agonists.[3][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up.

| Property | Value | Source |

| CAS Number | 819850-13-0 | N/A |

| Molecular Formula | C₁₃H₁₆N₂O₂ | N/A |

| Molecular Weight | 232.28 g/mol | N/A |

| Appearance | Off-white to light yellow crystalline solid | N/A |

| Melting Point | 105-108 °C | [5] |

| Solubility | Soluble in methanol, chloroform, and other common organic solvents. Sparingly soluble in water. | [5] |

Spectroscopic Data:

The structural integrity of tert-butyl (1H-indol-4-yl)carbamate can be confirmed through standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the indole ring protons, the NH proton of the carbamate, and the nine equivalent protons of the tert-butyl group, which typically appears as a singlet around 1.5 ppm. The indole NH proton usually appears as a broad singlet at a higher chemical shift.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the eight carbons of the indole ring, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group. The carbonyl carbon signal is typically observed in the 150-160 ppm region.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the indole and the carbamate, the C=O stretching of the carbamate group (typically around 1700-1725 cm⁻¹), and C-H stretching and bending vibrations.

Synthesis of tert-Butyl (1H-indol-4-yl)carbamate

The synthesis of tert-butyl (1H-indol-4-yl)carbamate typically involves the protection of the amino group of 4-aminoindole. The choice of synthetic route to 4-aminoindole itself can vary, with common methods starting from 2-methyl-3-nitroaniline.[6]

Boc Protection of 4-Aminoindole: A Step-by-Step Protocol

This protocol outlines a standard laboratory procedure for the N-tert-butoxycarbonylation of 4-aminoindole. The rationale behind this choice of reagents and conditions lies in the high efficiency and selectivity of di-tert-butyl dicarbonate (Boc₂O) for amine protection under basic conditions, which minimizes side reactions.

Materials:

-

4-Aminoindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolution: Dissolve 4-aminoindole (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.2 eq) or DIPEA to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the acid generated during the reaction.

-

Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in the reaction solvent.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer.

-

Extract the aqueous layer with the organic solvent used in the reaction.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure tert-butyl (1H-indol-4-yl)carbamate.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the Boc protection of 4-aminoindole.

Applications in Drug Discovery and Development

The utility of tert-butyl (1H-indol-4-yl)carbamate lies in its ability to serve as a versatile scaffold for the synthesis of complex molecules with therapeutic potential. The Boc-protected amino group at the 4-position allows for regioselective modifications at other positions of the indole ring, which is crucial for structure-activity relationship (SAR) studies.

Intermediate in the Synthesis of Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, including cancer. The 4-aminoindole scaffold has been identified as a privileged structure for the development of potent and selective kinase inhibitors.[3] For instance, derivatives of 4-aminoindole have been explored as inhibitors of Janus kinases (JAKs), which are involved in inflammatory and myeloproliferative disorders.[7]

Synthetic Strategy:

The synthesis of such inhibitors often involves the initial protection of the 4-amino group of 4-aminoindole as its Boc-carbamate. This is followed by functionalization at other positions, such as the N1 or C3 position of the indole ring, through reactions like alkylation or acylation. The final steps typically involve the deprotection of the Boc group to reveal the free amine, which may be crucial for binding to the target kinase, followed by further derivatization if necessary.

Precursor for Serotonin (5-HT) Receptor Agonists

Serotonin receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery.[4] The 4-aminoindole core is a key structural feature in some potent and selective 5-HT receptor agonists.

Synthetic Pathway Example:

A plausible synthetic route to a 5-HT receptor agonist could involve the use of tert-butyl (1H-indol-4-yl)carbamate as a starting material. The indole nitrogen can be alkylated with a suitable electrophile containing the desired pharmacophoric elements. Subsequent deprotection of the Boc group under acidic conditions would then yield the target 4-aminoindole derivative.

Deprotection of the Boc Group: A Critical Step

The removal of the Boc protecting group is a crucial final step in many synthetic sequences. This is typically achieved under mild acidic conditions, which preserves the integrity of other functional groups in the molecule.

Standard Deprotection Protocol:

-

Dissolution: Dissolve the Boc-protected indole derivative in a suitable solvent such as dichloromethane (DCM), methanol, or 1,4-dioxane.

-

Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., HCl in dioxane).

-

Reaction: Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

-

Work-up: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purification: Purify the deprotected amine by chromatography or crystallization.

Safety and Handling

As a laboratory chemical, tert-butyl (1H-indol-4-yl)carbamate should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

Conclusion and Future Perspectives

tert-Butyl (1H-indol-4-yl)carbamate is a strategically important building block in medicinal chemistry, enabling the synthesis of complex indole derivatives with significant therapeutic potential. Its utility in the construction of kinase inhibitors and serotonin receptor agonists highlights the importance of the 4-aminoindole scaffold in modern drug discovery. The straightforward Boc protection and deprotection protocols, combined with the versatility of the indole ring for further functionalization, ensure that this intermediate will continue to be a valuable tool for medicinal chemists in the pursuit of novel therapeutics. Future research will likely focus on the development of more efficient and scalable synthetic routes to this and related intermediates, as well as their application in the synthesis of next-generation targeted therapies.

References

-

MDPI. (2022). Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Molecules, 27(15), 4994. [Link]

- Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2-Alkynylanilines. (n.d.).

-

National Center for Biotechnology Information. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN103420895A - Preparation method of 4-aminoindole.

-

National Center for Biotechnology Information. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SpringerLink. Retrieved from [Link]

-

American Chemical Society. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14096-14143. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of a Series of Diaminoindoles. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

- Supporting Inform

-

ResearchGate. (n.d.). Selected bioactive compounds containing indole core skeletons. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 6. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Molecular Geometry: A Guide to the Structure and Conformation of Boc-Protected Indoline Systems

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The introduction of a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen is a common and vital strategy in multi-step syntheses. However, this modification is not sterically or electronically benign; it fundamentally alters the molecule's conformational landscape. The steric bulk and the electronic nature of the carbamate introduce a significant barrier to rotation around the N-C(O) bond, leading to the formation of slowly interconverting rotational isomers, or rotamers. In cases of significant steric hindrance, this can result in atropisomerism, where the isomers are stable enough to be isolated.[3][4] Understanding and characterizing these conformational subtleties is paramount for drug development professionals, as the three-dimensional shape of a molecule dictates its interaction with biological targets. This guide provides an in-depth exploration of the conformational dynamics of N-Boc indoline systems, the analytical techniques required for their characterization, and the practical implications for chemical and pharmaceutical research.

The Conformational Landscape of the Indoline Nucleus

The indoline core consists of a benzene ring fused to a five-membered dihydropyrrole ring. Unlike its aromatic counterpart, indole, the five-membered ring of indoline is saturated and therefore non-planar. It adopts a puckered conformation to minimize torsional and angle strain. This puckering is typically described by two principal geometries:

-

Envelope Conformation: Four of the five atoms in the ring are coplanar, with the fifth atom (either C2 or C3) puckered out of the plane.

-

Twist Conformation: No four atoms are perfectly coplanar; the ring adopts a twisted shape to relieve strain.

The specific conformation and the energy barrier between different puckered states are influenced by the substitution pattern on the ring. The introduction of a bulky N-Boc group significantly impacts this delicate balance.

The Defining Influence of the N-Boc Group: Rotamers and Atropisomers

The attachment of a Boc group to the indoline nitrogen introduces a new, and often dominant, conformational element: restricted rotation around the N-C(O) amide bond.

The Origin of Rotational Barriers

The lone pair of the indoline nitrogen atom participates in resonance with the adjacent carbonyl group of the Boc moiety. This delocalization imparts partial double-bond character to the N-C(O) bond, creating a substantial energy barrier to free rotation.[5] This restricted rotation gives rise to distinct, observable conformational isomers known as rotamers .

For a typical N-Boc indoline, two major rotamers exist, defined by the orientation of the carbonyl oxygen relative to the indoline ring system. These are often referred to as syn and anti conformers, though the precise nomenclature can vary. The interconversion between these rotamers is often slow on the NMR timescale at room temperature, resulting in the doubling of signals in ¹H and ¹³C NMR spectra.[6][7]

Figure 1: Equilibrium between two stable rotamers in an N-Boc indoline system due to the high energy barrier (ΔG‡) of rotation around the N-C(O) bond.

Atropisomerism: When Rotamers Become Isolable

Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the energy barrier is high enough to allow for the isolation of the individual isomers at a given temperature.[4][8] A commonly accepted threshold for the rotational barrier to consider conformers as stable atropisomers at room temperature is approximately 92 kJ/mol (or ~22 kcal/mol).[9]

In N-Boc indoline systems, the presence of bulky substituents, particularly at the C7 position adjacent to the nitrogen, can dramatically increase the rotational barrier. This steric clash between the C7 substituent and the Boc group can lock the molecule into a specific conformation, leading to stable, axially chiral atropisomers.[3][9] The existence of such stable isomers is a critical consideration in drug development, as different atropisomers can exhibit distinct pharmacological and toxicological profiles.

A Multi-Faceted Approach to Conformational Elucidation

A combination of spectroscopic, crystallographic, and computational methods is required for a comprehensive understanding of the conformational behavior of N-Boc indolines. No single technique provides a complete picture, and the synergy between them is essential for building a self-validating structural model.

Figure 2: A logical workflow for the comprehensive conformational analysis of N-Boc indoline derivatives, integrating spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool

NMR is the most powerful technique for studying the solution-state conformation and dynamics of these systems.

-

Variable-Temperature (VT) NMR: This is the definitive experiment for proving the existence of rotamers and quantifying their interconversion rate.[10] By observing the NMR spectrum at different temperatures, one can identify the coalescence temperature (Tc)—the point at which the separate signals for each rotamer merge into a single, time-averaged signal. This allows for the calculation of the free energy of activation (ΔG‡) for rotation.[5][11]

-

2D NOESY and ROESY: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close in proximity (typically < 5 Å), regardless of their through-bond connectivity.[12][13]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects these spatial proximities. For N-Boc indolines, a key experiment is to look for NOE cross-peaks between the protons of the tert-butyl group and protons on the indoline scaffold. The presence of an NOE between the t-butyl group and, for example, the C7-proton would confirm a specific rotameric conformation.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is a related experiment that is often preferred for medium-sized molecules (MW ~700-1200 Da) where the standard NOE effect can be zero or very weak.[12][14] ROESY is also less susceptible to artifacts from spin diffusion in larger molecules.[12]

-

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's structure in the solid state.[15][16][17] This offers a precise snapshot of bond lengths, bond angles, and the specific conformation adopted in the crystal lattice.

-

Causality and Limitations: While X-ray crystallography is the gold standard for structural determination, it is crucial to recognize that the observed conformation is influenced by crystal packing forces. It may represent the lowest energy conformer, but it does not provide information about the dynamics or the presence of other accessible conformers in solution, which is the more biologically relevant environment. Therefore, crystallographic data should always be correlated with solution-state NMR data.

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are invaluable for complementing experimental results.[18][19]

-

Purpose: Computational models can be used to:

-

Calculate the relative energies of different possible rotamers and ring pucker conformations.

-

Map the entire potential energy surface for rotation around the N-C(O) bond, providing a theoretical value for the rotational energy barrier.[9][20]

-

Predict NMR chemical shifts for different conformers, which can aid in the assignment of experimental spectra.[15]

-

The synergy of using experimental NMR and X-ray data to validate the results of computational models provides the highest level of confidence in the final structural assignment.[15][17]

Quantitative Data and Methodologies

Comparison of Analytical Techniques

| Technique | Information Provided | Strengths | Limitations |

| VT-NMR | Dynamic information; rotational energy barrier (ΔG‡).[11] | Directly measures kinetics of interconversion in solution. | Requires stable compound over a range of temperatures; interpretation can be complex. |

| NOESY/ROESY | Through-space proton proximities; specific rotamer assignment.[21] | Unambiguously determines 3D structure in solution.[22] | Signal intensity is distance-dependent (r⁻⁶); absence of signal is not definitive proof of large distance. |

| X-ray Crystallography | Precise solid-state 3D structure; bond lengths and angles.[16] | Gold standard for atomic-level structural detail. | Static picture; conformation may be influenced by crystal packing; requires suitable single crystals. |

| DFT Calculations | Relative conformer stability; theoretical rotational barriers.[9] | Provides energetic insights and models transition states. | Accuracy is dependent on the level of theory and basis set; requires experimental validation. |

Experimental Protocol: VT-NMR for Determining Rotational Barrier

This protocol provides a self-validating system for the analysis of rotameric exchange.

-

Sample Preparation: Prepare a solution of the N-Boc indoline compound in a suitable deuterated solvent (e.g., Toluene-d₈, THF-d₈, or DMSO-d₆) with a high boiling point and low freezing point to allow for a wide temperature range. The sample must be pure, as impurities can complicate spectral analysis.

-

Initial Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify pairs of signals corresponding to the two rotamers. Key diagnostic signals are often H7 (on the indoline ring) and the tert-butyl singlet, which may be broadened or resolved into two distinct peaks.

-

Low-Temperature Analysis: Cool the sample in the NMR spectrometer in decrements of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum. Observe the sharpening of the distinct signals for each rotamer as the rate of interconversion slows. The goal is to reach a temperature where the exchange is "frozen" on the NMR timescale, showing sharp, well-resolved signals for both conformers.

-

High-Temperature Analysis: From room temperature, heat the sample in increments of 10-20 K. Again, allow for equilibration at each step. Observe as the distinct signals broaden, approach each other, and finally merge (coalesce) into a single, sharp peak.

-

Identify Coalescence Temperature (Tc): The temperature at which the two signals merge into a single broad peak is the coalescence temperature, Tc. This is the critical experimental value.

-

Data Analysis & Validation:

-

From the low-temperature spectrum, determine the chemical shift difference (Δν in Hz) between the two exchanging signals.

-

Use the simplified Eyring equation to calculate the free energy barrier to rotation: ΔG‡ = RTc [22.96 + ln(Tc/Δν)] .[5]

-

The self-validating nature of this experiment comes from observing the full progression: two sharp peaks at low temperature -> broadening -> coalescence -> one sharp peak at high temperature. This complete behavior confirms that a dynamic exchange process is being observed, rather than static isomerism or decomposition. A reported ΔG‡ for N-Boc-2-phenylindoline is approximately 49 kJ mol⁻¹.[11]

-

Conclusion

The N-Boc group, while an indispensable tool in synthetic chemistry, is a powerful conformational control element that cannot be ignored. Its installation on an indoline nitrogen introduces a restricted N-C(O) bond rotation, leading to the presence of distinct rotamers observable by NMR. In sterically demanding environments, this can result in stable, isolable atropisomers. A rigorous characterization of these conformational isomers, using a synergistic combination of VT-NMR, 2D NOESY/ROESY, X-ray crystallography, and computational modeling, is not merely an academic exercise. It is a critical step in drug discovery and development, ensuring that the relationship between a molecule's three-dimensional structure and its biological function is fully understood and optimized.

References

-

MDPI. (n.d.). Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. Retrieved from [Link]

-

ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]

-

ACS Publications. (2026). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Combined Experimental/Theoretical Refinement of Indole Ring Geometry Using Deuterium Magnetic Resonance and ab Initio Calculations. Retrieved from [Link]

-

PMC. (n.d.). 2,2-Bis(1H-indol-3-yl)indolin-3-one. Retrieved from [Link]

-

University of Wisconsin-Madison. (2018). NOESY and ROESY. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. Retrieved from [Link]

-

SpringerLink. (2016). Structural insights into conformational stability of both wild-type and mutant EZH2 receptor. Retrieved from [Link]

-

ACS Publications. (n.d.). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry. Retrieved from [Link]

-

PMC. (n.d.). Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. Retrieved from [Link]

-

A&M-Commerce Digital Commons. (2023). Computational Study of the Rotational Barrier in Indole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Studies of axially chiral atropisomers of an indole-substituted phthalonitrile derivative. Retrieved from [Link]

-

PubMed. (2011). X-ray and NMR crystallography in an enzyme active site: the indoline quinonoid intermediate in tryptophan synthase. Retrieved from [Link]

-

ACS Publications. (n.d.). Asymmetric Deprotonations: Lithiation of N-(tert-Butoxycarbonyl)indoline with sec-Butyllithium/(−)-Sparteine. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]

-

MDPI. (n.d.). Strategies for Removal of Protein-Bound Uremic Toxins in Hemodialysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Ratio of rotamers of N‐Boc‐2‐phenylindoline 2 a. Retrieved from [Link]

-

PubMed. (n.d.). Properties of the indole ring in metal complexes. A comparison with the phenol ring. Retrieved from [Link]

-

PubMed. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Retrieved from [Link]

-

PubMed. (2018). Computational Investigation of the Effect of Backbone Chiral Inversions on Polypeptide Structure. Retrieved from [Link]

-

MDPI. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Retrieved from [Link]

-

ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic characterization, and crystal structure of a novel indoline derivative | Request PDF. Retrieved from [Link]

-

ACS Publications. (2022). Diastereoselective Synthesis of Indoline- and Pyrrole-Embedded Tetracycles via an Unprecedented Dearomative Indole-C3-Alkylation/Aza-Friedel–Crafts Cascade Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

-

Princeton University. (2018). Atropisomers. Retrieved from [Link]

-

RSC Publishing. (n.d.). 2-Isocyanoanilines and their mono-Boc-protected derivatives. Retrieved from [Link]

-

Sussex Drug Discovery Centre. (2013). Rotamers- assigned by a simple NMR experiment. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SpringerLink. (2024). Studies of axially chiral atropisomers of an indole-substituted phthalonitrile derivative. Retrieved from [Link]

-

ACS Publications. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Retrieved from [Link]

-

Australian National University NMR / EPR Facility. (n.d.). Guide to NOE Experiments. Retrieved from [Link]

-

MDPI. (n.d.). Potential Bioactive Function of Microbial Metabolites as Inhibitors of Tyrosinase: A Systematic Review. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

MDPI. (2023). Atropselective Organocatalytic Synthesis of Chiral Compounds Containing Nitrogen along the Axis of Chirality. Retrieved from [Link]

-

Journal of Medicinal and Nanomaterials Chemistry. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Retrieved from [Link]

-

SciELO México. (n.d.). Hindered Rotation in N-Carbomethoxylated Indole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational and Experimental Studies Into the Conformations of a Triptycene-Based Ditopic Ligand. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray and NMR Crystallography in an Enzyme Active Site: The Indoline Quinonoid Intermediate in Tryptophan Synthase. Retrieved from [Link]

-

ResearchGate. (n.d.). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls | Request PDF. Retrieved from [Link]

-